Coatline B
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Overview
Description
Coatline B is a natural product commonly found in plants such as Eysenhardtia polystachya and Cassia nomame. It is a dihydroxychalcone, a type of flavonoid, and serves as a secondary metabolite of these plants. This compound is known for its antidiabetic, antibacterial, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Coatline B can be synthesized through various chemical reactions involving the coupling of appropriate precursor molecules. The synthesis typically involves the use of dihydroxybenzaldehyde and glucopyranosyl derivatives under specific reaction conditions. The reaction is carried out in the presence of catalysts and solvents that facilitate the formation of the dihydroxychalcone structure .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from plant sources such as Eysenhardtia polystachya. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain high-purity this compound. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Coatline B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding dihydrochalcone derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents like halogens, acids, and bases are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcone derivatives.
Substitution: Functionalized chalcone derivatives.
Scientific Research Applications
Coatline B has significant applications in various fields of scientific research:
Chemistry: Used in the development of biomarker and biosensor technologies due to its photoluminescent properties.
Biology: Studied for its role in plant metabolism and its effects on plant physiology.
Medicine: Investigated for its potential antidiabetic, antibacterial, and antioxidant effects, making it a candidate for drug development.
Industry: Utilized in the production of nutraceuticals and natural health products .
Mechanism of Action
Coatline B exerts its effects through various molecular mechanisms:
Antidiabetic: It modulates glucose metabolism and enhances insulin sensitivity.
Antibacterial: It disrupts bacterial cell walls and inhibits bacterial enzymes.
Antioxidant: It scavenges free radicals and reduces oxidative stress in cells.
Comparison with Similar Compounds
Coatline B is compared with other similar dihydroxychalcones:
Licochalcone B: Known for its anti-inflammatory and anticancer properties.
Sphaerobioside: Exhibits antiviral and anti-inflammatory activities.
Pomiferin: Has strong antioxidant and anti-inflammatory effects
This compound stands out due to its unique combination of antidiabetic, antibacterial, and antioxidant properties, making it a versatile compound for various research applications.
Properties
CAS No. |
87441-89-2 |
---|---|
Molecular Formula |
C21H24O11 |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-1-[2,4-dihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-2-hydroxypropan-1-one |
InChI |
InChI=1S/C21H24O11/c22-7-14-18(29)19(30)20(31)21(32-14)15-11(24)4-2-9(17(15)28)16(27)13(26)6-8-1-3-10(23)12(25)5-8/h1-5,13-14,18-26,28-31H,6-7H2/t13-,14-,18-,19+,20-,21+/m1/s1 |
InChI Key |
LNVWGAALAQOWHF-IUOSPEFCSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)C2=C(C(=C(C=C2)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)C2=C(C(=C(C=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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